molecular formula C7H9BrN2O B8048363 (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol

Cat. No.: B8048363
M. Wt: 217.06 g/mol
InChI Key: VDJFRGHSYONBMS-ZCFIWIBFSA-N
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Description

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted pyridine ring, and a hydroxyl group. Its molecular formula is C₇H₈BrN₂O.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-bromopyridine-3-carbaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Amination Reaction: The resulting alcohol is then subjected to amination using reagents like ammonia or ammonium chloride under specific conditions to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of optimized reactions to ensure high yield and purity. The process involves large-scale reactors and controlled conditions to maintain consistency and efficiency.

Chemical Reactions Analysis

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its amine or alcohol derivatives.

  • Substitution: The bromo group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Ammonia (NH₃) or sodium azide (NaN₃) in the presence of a base.

Major Products Formed:

  • Oxidation: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanoic acid.

  • Reduction: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanol.

  • Substitution: (2S)-2-Amino-2-(6-azido(3-pyridyl))ethanol.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromo group can participate in electrophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: is compared with other similar compounds to highlight its uniqueness:

  • 6-Bromopyridine-3-carbaldehyde: Lacks the amino and hydroxyl groups.

  • 2-Aminoethanol: Lacks the bromo-substituted pyridine ring.

  • 6-Bromopyridine-3-ol: Lacks the amino group.

This compound .

Properties

IUPAC Name

(2S)-2-amino-2-(6-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJFRGHSYONBMS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1[C@@H](CO)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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